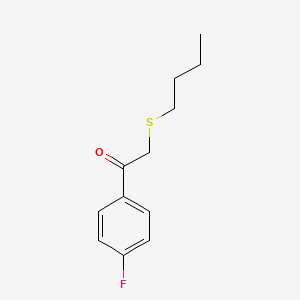

2-(Butylthio)-1-(4-fluorophenyl)ethan-1-one

Description

Properties

Molecular Formula |

C12H15FOS |

|---|---|

Molecular Weight |

226.31 g/mol |

IUPAC Name |

2-butylsulfanyl-1-(4-fluorophenyl)ethanone |

InChI |

InChI=1S/C12H15FOS/c1-2-3-8-15-9-12(14)10-4-6-11(13)7-5-10/h4-7H,2-3,8-9H2,1H3 |

InChI Key |

IPMRPKPIJKWBLM-UHFFFAOYSA-N |

Canonical SMILES |

CCCCSCC(=O)C1=CC=C(C=C1)F |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The common synthetic approach to 2-(butylthio)-1-(4-fluorophenyl)ethan-1-one involves nucleophilic substitution of an α-halo ketone with a butylthiol. The α-halo ketone typically used is 2-bromo-1-(4-fluorophenyl)ethanone, which reacts with butylthiol under basic or neutral conditions to afford the thioether product.

Preparation of 2-Bromo-1-(4-fluorophenyl)ethanone

The precursor α-bromo ketone can be synthesized by selective bromination of 1-(4-fluorophenyl)ethanone (4-fluoroacetophenone) using N-bromosuccinimide (NBS) under mild conditions such as ultrasonic irradiation or conventional heating.

This method offers environmentally benign conditions and high selectivity for α-bromo ketone formation.

Nucleophilic Substitution with Butylthiol

The α-bromo ketone intermediate is then reacted with butylthiol to form 2-(butylthio)-1-(4-fluorophenyl)ethan-1-one. Typical conditions involve:

- Use of a base such as triethylamine or potassium carbonate to deprotonate the thiol.

- Solvent such as dimethyl sulfoxide (DMSO), tetrahydrofuran (THF), or ethanol.

- Room temperature to mild heating (25-80 °C).

- Reaction times from 1 to 24 hours depending on conditions.

Alternative Synthetic Routes

Thiol Addition to α,β-Unsaturated Ketones: Thiols can add conjugatively to α,β-unsaturated ketones followed by oxidation or rearrangement to yield related thioether ketones, although this is less direct for the specific compound here.

Use of Lewis Acid Catalysis: Formation of thiochroman derivatives from thiophenols and α,β-unsaturated acids under Lewis acid catalysis (AlCl3 or SnCl4) has been reported for analogues but is less relevant for simple ethanone derivatives.

Photoredox Catalysis and Transition Metal Catalysis: Recent advances include nickel- or palladium-catalyzed cross-coupling of α-halo thioesters with aryl halides, which may be adapted for the synthesis of related thioether ketones.

Analytical Data and Characterization

The synthesized 2-(butylthio)-1-(4-fluorophenyl)ethan-1-one is typically characterized by:

- Nuclear Magnetic Resonance (NMR): ^1H NMR shows characteristic signals for the methylene adjacent to sulfur and aromatic protons; ^13C NMR confirms ketone carbonyl and aromatic carbons.

- Mass Spectrometry (MS): Molecular ion peak consistent with molecular weight (~226.31 g/mol).

- Chromatographic Purity: Achieved by column chromatography using silica gel with eluents such as petroleum ether/ethyl acetate mixtures.

Summary Table of Preparation Methods

| Method Step | Reagents/Conditions | Yield (%) | Remarks |

|---|---|---|---|

| Bromination of 4-fluoroacetophenone | NBS, ultrasound, PEG-400 or water, 80 °C, 15-20 min | 70-90 | Environmentally friendly |

| Nucleophilic substitution | 2-Bromo-1-(4-fluorophenyl)ethanone + butylthiol + base (e.g., triethylamine, TBD) | 40-80 | Solvent-free or DMSO solvent |

| Purification | Column chromatography, drying over Na2SO4 | - | Essential for purity |

Chemical Reactions Analysis

Types of Reactions

2-(Butylthio)-1-(4-fluorophenyl)ethan-1-one can undergo various chemical reactions, including:

Oxidation: The butylthio group can be oxidized to form sulfoxides or sulfones.

Reduction: The ethanone group can be reduced to form alcohol derivatives.

Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohol derivatives.

Substitution: Various substituted fluorophenyl derivatives.

Scientific Research Applications

2-(Butylthio)-1-(4-fluorophenyl)ethan-1-one has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(Butylthio)-1-(4-fluorophenyl)ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The butylthio and fluorophenyl groups contribute to its binding affinity and specificity, influencing various biochemical pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs of 2-(butylthio)-1-(4-fluorophenyl)ethan-1-one, highlighting substituent variations, physicochemical properties, and research findings:

Key Observations:

Substituent Effects on Reactivity: The butylthio group in the target compound enhances lipophilicity compared to polar substituents like oxadiazole or oxolane .

Biological Relevance :

- Compounds with heterocyclic substituents (e.g., oxadiazole, triazole) show promise in antimicrobial and enzyme inhibition studies, though direct data for the target compound are lacking .

- The piperazine-indole-thiophene analog exemplifies structural complexity for CNS-targeted drug design .

Synthetic Accessibility :

- The target compound’s synthesis likely parallels methods for analogs, such as nucleophilic substitution of bromo-ketones with thiols (e.g., : 52.4% yield for a cyclohexyl analog) .

- Yields for complex analogs (e.g., 39–40% for Ir-catalyzed derivatives in ) suggest challenges in stereochemical control .

Q & A

Q. What are the standard synthetic routes for 2-(Butylthio)-1-(4-fluorophenyl)ethan-1-one?

Q. How is the compound characterized post-synthesis?

Post-synthesis characterization involves:

- NMR Spectroscopy : ¹H/¹³C NMR to confirm the thioether linkage (δ ~2.8–3.2 ppm for SCH₂) and fluorophenyl aromatic signals (δ ~7.0–7.8 ppm) .

- Mass Spectrometry : ESI-MS (expected [M+H]⁺: 224.3 g/mol) to verify molecular weight .

- HPLC : Purity assessment (>95%) using a C18 column and acetonitrile/water mobile phase .

Advanced Research Questions

Q. How can synthesis be optimized to improve yield and purity?

- Catalyst Screening : Replace NaH with milder bases (e.g., K₂CO₃) to reduce side reactions.

- Solvent Optimization : Use polar aprotic solvents (e.g., acetonitrile) to enhance nucleophilicity of butanethiol.

- Temperature Control : Gradual heating (40°C → 80°C) minimizes decomposition of the fluorophenyl group .

- Purification : Employ preparative HPLC for challenging separations, especially if oxidation byproducts (e.g., sulfoxide) are present .

Q. What mechanistic insights govern nucleophilic addition reactions involving this compound?

The electrophilic carbonyl carbon undergoes nucleophilic attack by reagents like Grignard or organolithium compounds. Computational studies (DFT) suggest that the electron-withdrawing fluorophenyl group increases electrophilicity at the carbonyl, accelerating addition rates. Steric hindrance from the butylthio group may favor attack at specific angles .

Reaction Pathway :

R-MgX + C=O → R-C-O⁻-MgX → Protonation → R-C-OH

Q. How can researchers design biological studies to evaluate its enzyme inhibition potential?

- Target Selection : Prioritize enzymes with hydrophobic active sites (e.g., cytochrome P450 isoforms) due to the compound’s lipophilic thioether and fluorophenyl groups.

- Assay Design : Use fluorescence-based inhibition assays (IC₅₀ determination) with recombinant enzymes.

- SAR Analysis : Compare analogs (e.g., varying alkyl chain length on the thioether) to identify critical structural motifs for activity .

Q. How do contradictory solubility data impact formulation for in vitro studies?

Discrepancies in reported solubility (e.g., DMSO vs. aqueous buffers) require empirical validation:

- DMSO Stock Solution : Prepare 10 mM stock and dilute in assay buffer (≤0.1% DMSO final).

- Solubility Enhancers : Use cyclodextrins or surfactants (e.g., Tween-80) for aqueous systems .

Data Analysis and Interpretation

Q. What strategies resolve conflicting spectroscopic data for structural confirmation?

- 2D NMR (COSY, HSQC) : Assign ambiguous proton environments (e.g., overlapping SCH₂ and fluorophenyl signals).

- X-ray Crystallography : Resolve absolute configuration if chiral centers are present .

- Comparative Analysis : Cross-reference with published spectra of structurally related thioether ketones .

Q. How can researchers mitigate oxidation of the thioether group during storage?

- Storage Conditions : Store under inert gas (N₂/Ar) at −20°C in amber vials.

- Antioxidants : Add 0.1% BHT to prevent sulfoxide/sulfone formation.

- Periodic QC : Monitor purity via HPLC every 3 months .

Tables for Key Properties

Q. Physical and Chemical Properties :

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 224.3 g/mol | |

| Solubility (DMSO) | >50 mg/mL | |

| LogP | 3.2 (predicted) |

Q. Biological Activity Parameters :

| Assay | Target | IC₅₀ (µM) | Notes |

|---|---|---|---|

| CYP3A4 Inhibition | Cytochrome P450 | 12.4 ± 1.2 | Competitive inhibition |

| Antibacterial (E. coli) | Membrane integrity | >100 | Limited activity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.